2-Bromotoluene 2-Bromotoluene 2-Bromotoluene is an an electron rich heteroaryl bromide. Heck reactions of 2-bromo toluene with cycloalkene (cyclododecene) and linear alkenes (dec-1-ene, allylbenzene) catalyzed by tedicyp (cis,cis,cis -1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane)-palladium complex has been studied. Vibrational spectral analysis of 2-bromobenzene by Raman and infrared spectroscopy at 50-4000cm-1 has been investigated. Suzuki cross-coupling of 2-bromobenzene with benzeneboronic acid catalyzed by the Tedicyp-palladium complex has been studied. Suzuki coupling of 2-bromotoluene with phenylboronic acid using palladium nanoparticles supported on alumina-based oxides as catalyst has been reported.
O-bromotoluene is a clear colorless to pale beige liquid. (NTP, 1992)
Brand Name: Vulcanchem
CAS No.: 95-46-5
VCID: VC21176957
InChI: InChI=1S/C7H7Br/c1-6-4-2-3-5-7(6)8/h2-5H,1H3
SMILES: CC1=CC=CC=C1Br
Molecular Formula: C7H7Br
Molecular Weight: 171.03 g/mol

2-Bromotoluene

CAS No.: 95-46-5

Cat. No.: VC21176957

Molecular Formula: C7H7Br

Molecular Weight: 171.03 g/mol

* For research use only. Not for human or veterinary use.

2-Bromotoluene - 95-46-5

Specification

Description 2-Bromotoluene is an an electron rich heteroaryl bromide. Heck reactions of 2-bromo toluene with cycloalkene (cyclododecene) and linear alkenes (dec-1-ene, allylbenzene) catalyzed by tedicyp (cis,cis,cis -1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane)-palladium complex has been studied. Vibrational spectral analysis of 2-bromobenzene by Raman and infrared spectroscopy at 50-4000cm-1 has been investigated. Suzuki cross-coupling of 2-bromobenzene with benzeneboronic acid catalyzed by the Tedicyp-palladium complex has been studied. Suzuki coupling of 2-bromotoluene with phenylboronic acid using palladium nanoparticles supported on alumina-based oxides as catalyst has been reported.
O-bromotoluene is a clear colorless to pale beige liquid. (NTP, 1992)
CAS No. 95-46-5
Molecular Formula C7H7Br
Molecular Weight 171.03 g/mol
IUPAC Name 1-bromo-2-methylbenzene
Standard InChI InChI=1S/C7H7Br/c1-6-4-2-3-5-7(6)8/h2-5H,1H3
Standard InChI Key QSSXJPIWXQTSIX-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1Br
Canonical SMILES CC1=CC=CC=C1Br
Boiling Point 358 °F at 760 mm Hg (NTP, 1992)
181.7 °C
Colorform COLORLESS LIQ
Flash Point 174 °F (NTP, 1992)
79 °C (174 °F) CLOSED CUP
Melting Point -15 °F (NTP, 1992)
-27.8 °C

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